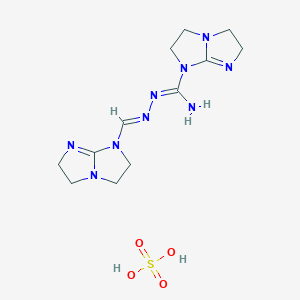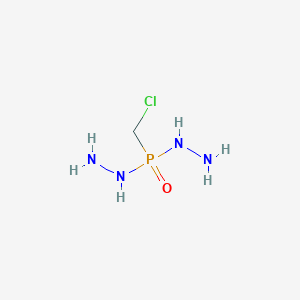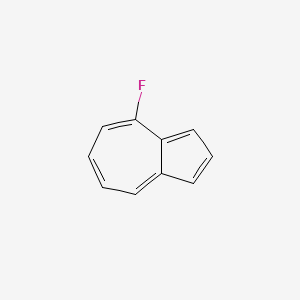
4-Fluoroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroazulene is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. Azulene itself is composed of fused cyclopentadiene and cycloheptatriene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroazulene typically involves the fluorination of azulene. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps like recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroazulene oxides.
Reduction: Reduction reactions can yield fluoroazulene derivatives with different degrees of hydrogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products: The major products formed from these reactions include various fluoroazulene derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
4-Fluoroazulene has found applications in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-Fluoroazulene involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to participate in hydrogen bonding and other intermolecular interactions. This can affect the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Azulene: The parent compound, known for its aromaticity and blue color.
1-Fluoroazulene, 5-Fluoroazulene, 6-Fluoroazulene: Other fluorinated derivatives of azulene, each with unique properties due to the position of the fluorine atom.
Uniqueness of 4-Fluoroazulene: this compound stands out due to the specific placement of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to other fluorinated azulenes. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
67949-60-4 |
|---|---|
Molecular Formula |
C10H7F |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
4-fluoroazulene |
InChI |
InChI=1S/C10H7F/c11-10-7-2-1-4-8-5-3-6-9(8)10/h1-7H |
InChI Key |
JYILKEHXSYMGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C2=CC=CC2=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


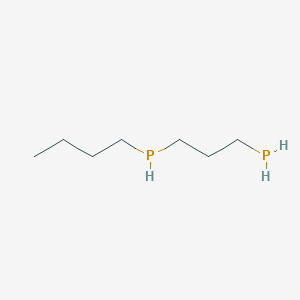
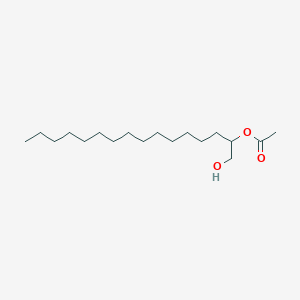
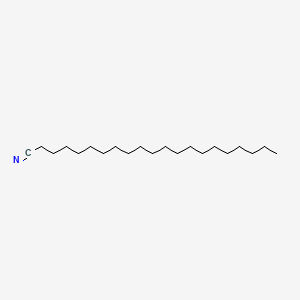
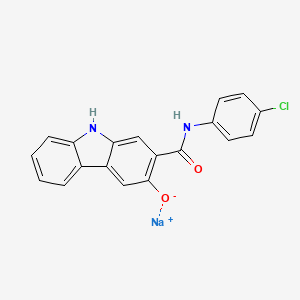
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
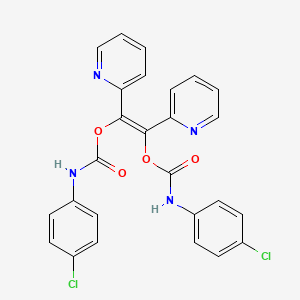
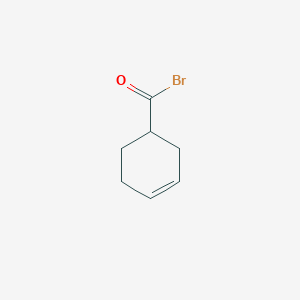
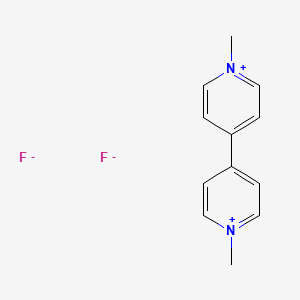

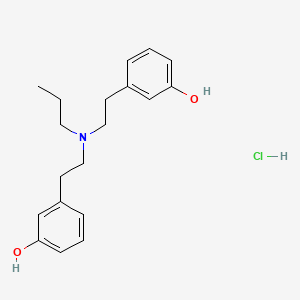
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
